molecular formula C14H13N3O3 B6748280 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea

1-(4-Methylphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B6748280
M. Wt: 271.27 g/mol
InChI Key: LTLPAECBLBKFTF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-nitrophenyl)urea is a urea derivative characterized by two aromatic substituents: a 4-methylphenyl group and a 4-nitrophenyl group linked via a urea (–NH–CO–NH–) moiety. The 4-nitrophenyl group provides strong electron-withdrawing properties due to the nitro (–NO₂) group, enhancing hydrogen-bonding interactions and influencing biological activity.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-2-4-11(5-3-10)15-14(18)16-12-6-8-13(9-7-12)17(19)20/h2-9H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLPAECBLBKFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-nitroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products:

    Reduction: 1-(4-Methylphenyl)-3-(4-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the urea linkage.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The urea linkage allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Substituent Variations on Aromatic Rings

Electron-Withdrawing vs. Electron-Donating Groups
  • 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea (Pyrinuron): Replaces the 4-methylphenyl group with a pyridylmethyl substituent. Pyrinuron is noted for its rodenticidal activity .
  • 1-Benzyl-3-(4-nitrophenyl)urea : Features a benzyl group instead of 4-methylphenyl. The benzyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(3-hydroxypropyl)urea (S3) : Incorporates trifluoromethyl (–CF₃) groups, which are strongly electron-withdrawing and lipophilic, enhancing binding to hydrophobic enzyme pockets .
Positional Isomerism of Nitro Groups
  • 1-(2-Hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea : The nitro group at the para position and a sulfonyl group at para create a polar, reactive scaffold, likely influencing urease inhibition .

Functional Group Modifications

Urea vs. Thiourea
  • 1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea : Replacing urea’s oxygen with sulfur (thiourea) increases hydrogen-bonding strength due to sulfur’s larger atomic radius and polarizability. Thioureas often exhibit enhanced enzyme inhibition (e.g., urease, kinase) .
Addition of Hydrazone Moieties
  • 1-(4-Substitutedphenyl)hydrazonoethylphenyl-3-(4-nitrophenyl)urea derivatives: The hydrazone group (–NH–N=CH–) introduces conformational flexibility and additional hydrogen-bonding sites. Compounds 6–8 in this class showed potent urease inhibition (IC₅₀: 10.13–22.95 µM), attributed to synergistic effects between the hydrazone and nitro groups .

Physicochemical Properties

  • Lipophilicity : Fluorinated derivatives (e.g., S3 in ) exhibit higher logP values due to –CF₃ groups, enhancing blood-brain barrier penetration.
  • Solubility : Pyridine-containing analogues (e.g., Pyrinuron ) show improved aqueous solubility compared to purely aromatic derivatives.
  • Stability : Thioureas (e.g., ) are more resistant to hydrolysis than ureas due to stronger C=S bonds.

Key Research Findings

Nitro Group Critical for Activity : The para-nitro group in 1-(4-nitrophenyl)urea derivatives is a consistent feature in compounds with antifungal and urease inhibitory activities, likely due to its electron-withdrawing effects and ability to stabilize enzyme-inhibitor complexes .

Substituent Flexibility : Adding groups like hydrazones or heterocycles (e.g., imidazole in S16 ) diversifies interactions with biological targets, enabling activity against kinases or receptors.

Synergistic Effects: Hybrid structures combining urea with azetidinone (e.g., 4f ) or phenothiazine moieties show enhanced antimicrobial activity, suggesting multi-target mechanisms.

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